[[(Z)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate
Overview
Description
o-((Ethoxycarbonyl)cyanomethyleneamino)-n,n,n’,n’-tetramethyluronium tetrafluoroborate is a chemical compound known for its utility in organic synthesis, particularly in peptide coupling reactions. This compound is a uronium salt, which is often used as a coupling reagent to facilitate the formation of amide bonds between carboxylic acids and amines.
Preparation Methods
The synthesis of o-((Ethoxycarbonyl)cyanomethyleneamino)-n,n,n’,n’-tetramethyluronium tetrafluoroborate typically involves the reaction of tetramethyluronium salts with ethoxycarbonyl cyanomethyleneamine. The reaction conditions often require an inert atmosphere and the use of solvents such as dichloromethane or acetonitrile. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Chemical Reactions Analysis
o-((Ethoxycarbonyl)cyanomethyleneamino)-n,n,n’,n’-tetramethyluronium tetrafluoroborate primarily undergoes substitution reactions, where it acts as a coupling reagent to form amide bonds. Common reagents used in these reactions include carboxylic acids and amines. The major product formed from these reactions is the corresponding amide, along with the release of by-products such as tetramethylurea and tetrafluoroboric acid.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry and biochemistry. It is commonly employed in peptide synthesis, where it facilitates the formation of peptide bonds between amino acids. Additionally, it is used in the synthesis of various pharmaceuticals and biologically active compounds. Its utility in forming stable amide bonds makes it a valuable tool in medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of o-((Ethoxycarbonyl)cyanomethyleneamino)-n,n,n’,n’-tetramethyluronium tetrafluoroborate involves the activation of carboxylic acids to form reactive intermediates that can readily react with amines to form amide bonds. The molecular targets include the carboxyl group of carboxylic acids and the amino group of amines. The pathways involved in this reaction include the formation of an activated ester intermediate, which then undergoes nucleophilic attack by the amine to form the amide bond.
Comparison with Similar Compounds
Similar compounds to o-((Ethoxycarbonyl)cyanomethyleneamino)-n,n,n’,n’-tetramethyluronium tetrafluoroborate include other uronium salts such as o-(Benzotriazol-1-yl)-n,n,n’,n’-tetramethyluronium tetrafluoroborate and o-(7-Azabenzotriazol-1-yl)-n,n,n’,n’-tetramethyluronium hexafluorophosphate. These compounds also serve as coupling reagents in peptide synthesis. o-((Ethoxycarbonyl)cyanomethyleneamino)-n,n,n’,n’-tetramethyluronium tetrafluoroborate is unique due to its specific structure, which may offer different reactivity and selectivity in certain synthetic applications.
Properties
IUPAC Name |
[[(Z)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N4O3.BF4/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;2-1(3,4)5/h6H2,1-5H3;/q+1;-1/b12-8-; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQVGDGSRVMNMR-JCTPKUEWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CCOC(=O)/C(=N\OC(=[N+](C)C)N(C)C)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BF4N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136849-72-4 | |
Record name | O-(Cyano(ethoxycarbonyl)methylenamino)-1,1,3,3-tetramethylur onium Tetrafluoroborat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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